molecular formula C8H6BrN3 B2782471 1-(4-Bromophenyl)-1H-1,2,3-triazole CAS No. 20320-17-6

1-(4-Bromophenyl)-1H-1,2,3-triazole

Cat. No.: B2782471
CAS No.: 20320-17-6
M. Wt: 224.061
InChI Key: NOWNHDWVMOQQTR-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-1H-1,2,3-triazole is a heterocyclic compound that features a triazole ring substituted with a bromophenyl group

Biochemical Analysis

Biochemical Properties

The biochemical properties of 1-(4-Bromophenyl)-1H-1,2,3-triazole are not well-studied. Based on its structure, it can be hypothesized that it may interact with enzymes, proteins, and other biomolecules. The bromophenyl group may participate in halogen bonding, a type of non-covalent interaction, with proteins and enzymes . The triazole ring could potentially act as a ligand, binding to metal ions in enzymes or proteins .

Cellular Effects

The cellular effects of this compound are currently unknown. Similar compounds have been shown to have various effects on cells. For example, some bromophenyl compounds have been found to exhibit antitumor activities . They may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Safety data sheets suggest that similar compounds are stable under normal conditions .

Dosage Effects in Animal Models

There is currently no available data on the effects of different dosages of this compound in animal models. Similar compounds have been tested in animal models and have shown dose-dependent effects .

Metabolic Pathways

Similar compounds have been found to be metabolized by cytochrome P450-dependent monooxygenases .

Transport and Distribution

Similar compounds have been found to be transported and distributed within cells and tissues .

Subcellular Localization

The subcellular localization of this compound is not well-studied. Similar compounds have been found to exhibit specific subcellular localization. For example, a conjugate of bis[((4-bromophenyl)amino)quinazoline], a EGFR-TK ligand, with a fluorescent Ru(II)-bipyridine complex exhibits specific subcellular localization in mitochondria .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Bromophenyl)-1H-1,2,3-triazole can be synthesized through various methodsThis method typically involves the reaction of 4-bromoaniline with sodium azide to form 4-bromoazide, which is then reacted with an alkyne under copper catalysis to yield the desired triazole compound .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenyl)-1H-1,2,3-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base.

    Coupling Reactions: Often use palladium catalysts and boronic acids under mild conditions.

Major Products

    Substitution Products: Depending on the nucleophile used, products can include various substituted triazoles.

    Coupling Products: Formation of biaryl compounds when coupled with other aromatic systems.

Scientific Research Applications

1-(4-Bromophenyl)-1H-1,2,3-triazole has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Bromophenyl)-1H-1,2,3-triazole is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that are not possible with other halogenated triazoles. This makes it a valuable compound for developing new materials and pharmaceuticals with tailored properties.

Properties

IUPAC Name

1-(4-bromophenyl)triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3/c9-7-1-3-8(4-2-7)12-6-5-10-11-12/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOWNHDWVMOQQTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=CN=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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